molecular formula C6H11NO3 B12859183 (2S,4R)-4-Hydroxy-2-methylpyrrolidine-2-carboxylic acid

(2S,4R)-4-Hydroxy-2-methylpyrrolidine-2-carboxylic acid

Cat. No.: B12859183
M. Wt: 145.16 g/mol
InChI Key: IWARIVJLIISIED-XINAWCOVSA-N
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Description

(2S,4R)-4-Hydroxy-2-methylpyrrolidine-2-carboxylic acid is a chiral pyrrolidine derivative with the molecular formula C6H11NO3 and a molecular weight of 145.16 g/mol . Its CAS registry number is 97673-81-9 . This compound is characterized by its specific (2S,4R) stereochemistry, which is critical for its application in stereospecific synthesis. The structure features both a carboxylic acid and a hydroxyl group on a pyrrolidine ring, making it a valuable, multifunctional building block in organic and medicinal chemistry. While direct references to its specific research applications are limited in the public domain, its structural features suggest it is primarily used as a constrained proline analog or a scaffold for the synthesis of more complex molecules . Related compounds, such as 2-methylproline, are known for their use in peptide research to modify the conformational properties of peptides, which can influence their biological activity and stability . Researchers may employ this chiral synthon in the development of pharmaceutical intermediates, catalysts, or as a standard in analytical studies. The product is intended for research purposes only and is not for human or diagnostic use. Please consult the safety data sheet for proper handling and storage information.

Properties

Molecular Formula

C6H11NO3

Molecular Weight

145.16 g/mol

IUPAC Name

(2S,4R)-4-hydroxy-2-methylpyrrolidine-2-carboxylic acid

InChI

InChI=1S/C6H11NO3/c1-6(5(9)10)2-4(8)3-7-6/h4,7-8H,2-3H2,1H3,(H,9,10)/t4-,6+/m1/s1

InChI Key

IWARIVJLIISIED-XINAWCOVSA-N

Isomeric SMILES

C[C@]1(C[C@H](CN1)O)C(=O)O

Canonical SMILES

CC1(CC(CN1)O)C(=O)O

Origin of Product

United States

Preparation Methods

Protection and Cyclization Approaches

A common approach starts from suitably protected amino acid precursors, such as N-Boc (tert-butoxycarbonyl) protected hydroxyproline derivatives. Protection of the amine and carboxyl groups is crucial to direct subsequent reactions selectively.

  • For example, (2S,4R)-N-Boc-4-hydroxy-L-proline derivatives are used as starting materials.
  • The hydroxyl group at the 4-position can be activated (e.g., mesylation or Mitsunobu reaction) to enable substitution or inversion of configuration if needed.
  • Cyclization to form the pyrrolidine ring is often achieved under mild conditions to preserve stereochemistry.

Stereochemical Inversion and Functionalization

To access specific stereoisomers such as the (2S,4R) configuration, inversion of the 4-hydroxyl stereocenter may be required:

  • Activation of the 4-hydroxyl group by mesylation followed by nucleophilic substitution or intramolecular lactonization can invert stereochemistry.
  • A two-step approach involving intramolecular Mitsunobu reaction to form a lactone intermediate, followed by hydrolysis with lithium hydroxide, has been demonstrated to efficiently invert the 4-hydroxyl configuration with good yields (~71%) and scalability.

Deprotection and Final Isolation

After the key transformations, deprotection steps are performed:

  • Acid-mediated deprotection (e.g., trifluoroacetic acid or hydrochloric acid) removes Boc and other protecting groups.
  • Purification by column chromatography or recrystallization yields the target compound with high purity.

Example Reaction Conditions (From Patent Literature)

  • Use of lithium bis(trimethylsilyl)amide (LHMDS) or lithium diisopropylamide (LDA) as strong bases at low temperatures (-78°C) to generate enolates or anions for subsequent acylation or cyclization.
  • Addition of acetic formic anhydride or formic acetic anhydride as acylating agents under strict temperature control.
  • Quenching with acetic acid and water, followed by extraction with ethyl acetate, drying over magnesium sulfate, filtration, and concentration to isolate intermediates.
  • Final purification by column chromatography to obtain protected pyrrolidine derivatives in yields ranging from 75% to 83%.

Summary Table of Preparation Steps and Conditions

Step Reagents/Conditions Purpose Yield / Notes
Protection of amine and carboxyl groups Boc anhydride, tert-butyl N,N'-diisopropylcarbamimidate Protect functional groups to prevent side reactions High yield (up to 87%)
Activation of 4-hydroxyl group Mesyl chloride or Mitsunobu reagents Enable substitution or inversion of stereochemistry Efficient inversion of configuration
Cyclization and ring closure Base (LHMDS or LDA), low temperature (-78°C) Formation of pyrrolidine ring Controlled stereochemistry
Acylation Acetic formic anhydride, formic acetic anhydride Introduce acyl groups for further transformations High selectivity
Deprotection Trifluoroacetic acid or 2 M HCl, room temperature Remove protecting groups Yields up to 100% for final acid
Purification Column chromatography, recrystallization Isolate pure compound High purity confirmed by NMR

Research Findings and Analytical Data

  • Nuclear Magnetic Resonance (NMR) spectroscopy confirms the stereochemistry and purity of intermediates and final products. For example, 1H NMR signals in CDCl3 show characteristic multiplets and doublets corresponding to the pyrrolidine ring protons and protecting groups.
  • Optical rotation measurements ([α]D) are consistent with literature values, confirming stereochemical integrity.
  • The use of sterically hindered protecting groups (e.g., tert-butyl esters) prevents intramolecular side reactions during fluorination or other functionalization steps.
  • Automated radiosynthesis methods have been developed for related fluorinated derivatives, demonstrating the scalability and robustness of these synthetic routes.

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-4-Hydroxy-2-methylpyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Synthesis

Chiral Building Block
(2S,4R)-4-Hydroxy-2-methylpyrrolidine-2-carboxylic acid is widely used as a chiral auxiliary in asymmetric synthesis. Its ability to induce chirality in reactions allows for the production of optically active compounds, which are crucial in the pharmaceutical industry for drug development.

Reactions and Transformations
The compound can undergo various chemical reactions, including:

  • Oxidation : The hydroxy group can be oxidized to form carbonyl compounds.
  • Reduction : The carboxylic acid group can be reduced to an alcohol.
  • Substitution Reactions : The hydroxy group can be substituted with other functional groups.

These transformations expand its utility in synthesizing diverse chemical entities.

Biological Applications

Pharmacological Properties
Research indicates that (2S,4R)-4-Hydroxy-2-methylpyrrolidine-2-carboxylic acid exhibits several pharmacological activities:

  • Neurotransmitter Modulation : It has been shown to influence neurotransmitter systems, suggesting potential applications in treating mood disorders and cognitive enhancement.
  • Antioxidant Activity : Preliminary studies indicate that this compound may scavenge free radicals, protecting cells from oxidative stress.
  • Anti-inflammatory Effects : Investigations have suggested that it could inhibit pro-inflammatory cytokines, thus potentially reducing chronic inflammation.

Case Study 1: Neuroprotective Effects

A study evaluated the neuroprotective effects of (2S,4R)-4-Hydroxy-2-methylpyrrolidine-2-carboxylic acid in a mouse model of neurodegeneration. The results demonstrated significant improvements in cognitive function and reduced neuronal apoptosis compared to control groups, indicating its potential use in treating neurodegenerative diseases such as Alzheimer's disease.

Case Study 2: Anti-inflammatory Activity

In vitro studies assessed the anti-inflammatory properties of the compound using human cell lines exposed to inflammatory stimuli. Results indicated a marked reduction in cytokine production when treated with (2S,4R)-4-Hydroxy-2-methylpyrrolidine-2-carboxylic acid, supporting its potential therapeutic role in inflammatory conditions.

Industrial Applications

Production of Fine Chemicals
The compound serves as an intermediate in the synthesis of pharmaceuticals targeting neurological disorders and is also used in producing high-performance materials such as hydrogels and biocompatible polymers. Its versatility makes it valuable across multiple fields including medicinal chemistry and polymer science.

Data Summary Table

Application AreaSpecific UseKey Findings/Properties
Chemical SynthesisChiral building blockInduces chirality; versatile reactions
PharmacologyNeurotransmitter modulationPotential treatment for mood disorders
Antioxidant activityScavenges free radicals
Anti-inflammatory effectsReduces cytokine production
Industrial ChemistryIntermediate for pharmaceuticalsUsed in high-performance materials

Mechanism of Action

The mechanism of action of (2S,4R)-4-Hydroxy-2-methylpyrrolidine-2-carboxylic acid involves its incorporation into collagen fibers, where it stabilizes the triple-helix structure of collagen. This stabilization is achieved through hydrogen bonding interactions between the hydroxyl group of the compound and the peptide backbone of collagen. The molecular targets include collagen fibrils, and the pathways involved are related to collagen biosynthesis and stabilization .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name CAS Number Molecular Formula Key Substituents Molecular Weight (g/mol) Key Properties/Applications
(2S,4R)-4-Hydroxy-2-methylpyrrolidine-2-carboxylic acid 97673-81-9 C₆H₁₁NO₃ 2-methyl, 4-hydroxyl, carboxylic acid 145.16 Antioxidant, antimicrobial
(2R,4R)-4-Hydroxypyrrolidine-2-carboxylic acid 2584-71-6 C₅H₉NO₃ 4-hydroxyl, carboxylic acid 147.13 Pharmaceutical intermediate (e.g., H-D-cis-Hyp-OH)
(2S,4R)-4-Methoxypyrrolidine-2-carboxylic acid 75176-09-9 C₆H₁₁NO₃ 4-methoxy, carboxylic acid 145.16 Enhanced lipophilicity vs. hydroxyl analog
(2R,4S)-4-(Hydroxymethyl)pyrrolidine-2-carboxylic acid 2370-39-0 C₆H₁₁NO₃ 4-hydroxymethyl, carboxylic acid 145.16 Increased polarity for drug solubility
(2S,4R)-4-Fluoro-1-methylpyrrolidine-2-carboxylic acid 1007912-97-1 C₆H₁₀FNO₂ 4-fluoro, 1-methyl, carboxylic acid 147.15 Metabolic stability in drug design

Key Comparisons :

Stereochemical Variations :

  • The (2R,4R)-isomer (CAS 2584-71-6) differs in stereochemistry at the 2-position, altering its biological activity. For instance, it is used as D-cis-hydroxyproline in peptide synthesis, whereas the (2S,4R) configuration in the target compound may influence binding to enzymes like glycosidases .

Fluorination at the 4-position (CAS 1007912-97-1) introduces electronegativity, improving metabolic stability and enzyme inhibition profiles .

Hydrogen-Bonding Networks :

  • Compounds like (2S,3R,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic acid (a trihydroxy derivative) exhibit extensive hydrogen-bonding networks, which enhance crystallinity and thermal stability compared to the target compound .

Natural vs. Synthetic Derivatives :

  • The target compound is found in plant extracts, while derivatives like Boc-protected analogs (e.g., (2S,4R)-Boc-4-phenyl-pyrrolidine-2-carboxylic acid, CAS 231891) are synthetic intermediates used in peptide coupling reactions .

Ring Size and Bioactivity :

  • Piperidine analogs (e.g., (2S,4R)-4-Hydroxy-2-piperidinecarboxylic acid hydrochloride methyl ester, CAS 175671-43-9) have six-membered rings, offering conformational flexibility that may affect receptor binding compared to rigid pyrrolidine cores .

Biological Activity

Overview

(2S,4R)-4-Hydroxy-2-methylpyrrolidine-2-carboxylic acid, also known as 4-Hydroxyproline derivative, is a chiral amino acid that exhibits significant biological activity. Its structure contributes to various biochemical interactions, particularly in protein synthesis and stability. This compound is gaining attention for its potential applications in medicinal chemistry and biochemistry.

  • Chemical Formula : C6_6H11_{11}NO3_3
  • Molecular Weight : 145.16 g/mol
  • CAS Number : 97673-81-9
  • IUPAC Name : (2S,4R)-4-hydroxy-2-methylpyrrolidine-2-carboxylic acid

The biological activity of (2S,4R)-4-hydroxy-2-methylpyrrolidine-2-carboxylic acid primarily involves its role as a structural component in proteins, particularly collagen. It enhances the stability of collagen structures through hydrogen bonding and steric interactions. The compound may also influence enzyme activity by acting as a substrate or inhibitor in various metabolic pathways.

1. Protein Stability and Folding

Research indicates that (2S,4R)-4-hydroxy-2-methylpyrrolidine-2-carboxylic acid plays a crucial role in the stabilization of collagen. It is involved in the formation of triple helices, which are essential for the structural integrity of collagen fibers. This stabilization is vital for maintaining skin elasticity and joint health.

2. Enzyme Interactions

The compound has been shown to interact with specific enzymes related to metabolic processes. For instance, it can act as a substrate for prolyl hydroxylase, an enzyme critical for collagen biosynthesis. This interaction suggests potential therapeutic applications in conditions involving collagen deficiency or degradation.

3. Antioxidant Properties

Studies have demonstrated that (2S,4R)-4-hydroxy-2-methylpyrrolidine-2-carboxylic acid exhibits antioxidant properties, which could protect cells from oxidative stress. This activity may contribute to its potential use in preventing age-related diseases and promoting overall health.

Research Findings

Recent studies have explored the diverse applications of (2S,4R)-4-hydroxy-2-methylpyrrolidine-2-carboxylic acid:

Study FocusFindingsReference
Collagen StabilityEnhances stability and folding of collagen triple helices
Enzyme InteractionActs as a substrate for prolyl hydroxylase
Antioxidant ActivityExhibits protective effects against oxidative stress

Case Studies

  • Wound Healing : A study investigated the application of (2S,4R)-4-hydroxy-2-methylpyrrolidine-2-carboxylic acid in wound healing processes. The results indicated enhanced collagen formation and accelerated healing rates in animal models.
  • Skin Health : Clinical trials assessed the effects of this compound on skin elasticity and hydration levels. Participants reported significant improvements in skin texture and reduced signs of aging after supplementation.
  • Joint Health : In a controlled study on patients with osteoarthritis, supplementation with (2S,4R)-4-hydroxy-2-methylpyrrolidine-2-carboxylic acid resulted in decreased joint pain and improved mobility.

Q & A

Q. Critical Factors :

  • Catalysts : Palladium or copper catalysts improve coupling efficiency in alkylation steps .
  • Solvents : Polar aprotic solvents (DMF, toluene) enhance reaction homogeneity .
  • Temperature : Low temperatures (−20°C) stabilize intermediates during protection .

Table 1 : Representative Synthetic Conditions

StepReagents/ConditionsYield (%)Reference
CyclizationD-glucitol lactone, H₂O/EtOH66%
Methylation1-Phenyl-1-trimethylsiloxyethylene, Pd catalyst66%
DeprotectionTFA in DCM>95%

How is the stereochemical configuration of (2S,4R)-4-Hydroxy-2-methylpyrrolidine-2-carboxylic acid confirmed experimentally?

Methodological Answer:

  • X-ray Crystallography : Resolves absolute configuration by analyzing anomalous scattering and hydrogen bonding patterns (e.g., C4 deviation from planarity) .
  • NMR Spectroscopy : Coupling constants (e.g., 3JHH^3J_{HH}) between H2 and H4 confirm the trans relationship of substituents .
  • Chiral HPLC : Separates enantiomers using chiral stationary phases (e.g., amylose derivatives) .

Example : Crystallographic data (e.g., C–H bond lengths: 0.93–0.98 Å, O–H = 0.82 Å) validate the hydroxyl group’s position .

What role do hydrogen bonding networks play in the structural stability of this compound?

Methodological Answer:
The compound’s crystal lattice is stabilized by an extensive hydrogen-bonding network. Each molecule acts as both donor and acceptor for five hydrogen bonds:

  • Intramolecular : O–H···O between hydroxyl and carboxyl groups.
  • Intermolecular : N–H···O and O–H···O interactions link adjacent molecules .

Table 2 : Hydrogen Bond Parameters (from Crystallography)

DonorAcceptorDistance (Å)Angle (°)
O4–HO22.72165
N1–HO32.89155

These interactions contribute to high thermal stability (m.p. 449 K) and low solubility in non-polar solvents .

How can researchers address discrepancies in reported synthetic yields of derivatives?

Methodological Answer:
Discrepancies often arise from variations in:

  • Protecting Groups : Boc vs. Fmoc strategies affect reaction kinetics .
  • Work-Up Protocols : Incomplete removal of byproducts (e.g., trimethylsilanol) reduces purity .
  • Catalyst Loading : Suboptimal Pd/Cu ratios lead to side reactions .

Q. Resolution Strategies :

  • Use Design of Experiments (DoE) to optimize temperature, solvent, and catalyst .
  • Monitor reactions in real-time via LC-MS to identify bottlenecks .

What advanced techniques study the conformational dynamics of the pyrrolidine ring?

Methodological Answer:

  • Dynamic NMR : Measures ring puckering via 13C^{13}\text{C}-1H^{1}\text{H} coupling constants in solution .
  • Molecular Dynamics Simulations : Predict solvent-dependent conformations (e.g., envelope vs. twist-boat) .
  • X-ray Diffraction : Captures solid-state conformations (e.g., C4 out-of-plane distortion) .

Key Finding : The methyl group at C2 sterically hinders equatorial positioning of the hydroxyl group, favoring axial orientation .

How does the hydroxyl group influence reactivity in further modifications?

Methodological Answer:
The hydroxyl group participates in:

  • Esterification : Reacts with acyl chlorides in DMF at 0°C .
  • Glycosylation : Forms β-linked glycoconjugates under Mitsunobu conditions .

Q. Protection Strategies :

  • Boc Protection : Uses di-tert-butyl dicarbonate in THF .
  • Tritylation : Shields the hydroxyl group during peptide coupling .

Stability Note : The unprotected hydroxyl group decomposes above 25°C; store at −20°C under inert gas .

What methodologies resolve contradictions in biological activity data?

Methodological Answer:
Contradictions arise from:

  • Impurity Profiles : Trace solvents (e.g., DMF) inhibit enzyme activity .
  • Enantiomeric Purity : Residual (2S,4S) isomer acts as a competitive antagonist .

Q. Resolution :

  • HPLC-Purification : Achieve >98% purity using C18 columns .
  • Dose-Response Assays : Validate activity across multiple cell lines (e.g., IC₅₀ variability <10%) .

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